molecular formula C9H13ClN2O2 B1435878 6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride CAS No. 2060006-29-1

6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Cat. No. B1435878
M. Wt: 216.66 g/mol
InChI Key: YGKXGTJGUBOTQX-UHFFFAOYSA-N
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Description

“6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2060006-29-1 . It has a molecular weight of 216.67 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a subject of recent research . Various protocols have been developed for the metal-free direct synthesis of imidazo[1,2-a]pyridines, which are crucial target products and key intermediates . The reaction output is strongly dependent on the substituents of both reactants, independent of the catalyst used .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2.ClH/c1-6-2-3-8-10-7 (9 (12)13)5-11 (8)4-6;/h5-6H,2-4H2,1H3, (H,12,13);1H . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 216.67 .

Scientific Research Applications

Synthesis and Characterization

The compound of interest is a versatile derivative of imidazo[1,2-a]pyridine carboxylic acid, which can be prepared from commercially available 2-amino pyridine. This synthesis involves alkylation/cyclization with methyl bromopyruvate, followed by selective chlorination and tandem Suzuki cross-coupling/hydrolysis, yielding cyclopropane derivatives. Studies on the reaction conditions and catalysts for the Suzuki cross-coupling/hydrolysis reaction have been carried out, highlighting the synthetic versatility and potential applications of these compounds in various fields of chemistry and materials science (Du Hui-r, 2014).

Applications in Fluorescent Probing

Antimicrobial Activity

Imidazo[1,2-a]pyridine-2-carboxylic acid derivatives have also shown potential antimicrobial activity. Compounds synthesized from imidazo[1,2-a]pyridine-2-carboxylic acid, ethyl esters, and hydrazine hydrate, treated with various aldehydes to obtain arylidenehydrazides, were examined for their antimicrobial properties. This suggests their potential use in developing new antimicrobial agents, contributing to the pharmaceutical applications of these compounds (G. Turan-Zitouni, Y. Blache, K. Güven, 2001).

Continuous Flow Synthesis

The compound and its derivatives have been synthesized using a continuous flow process, which represents a significant advance over traditional in-flask methods. This approach allows for the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including Mur ligase inhibitors, without isolation of intermediates. Continuous flow synthesis improves efficiency and scalability, making it a valuable method for producing these compounds for research and industrial applications (A. Herath, R. Dahl, N. Cosford, 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The synthesis of imidazo[1,2-a]pyridines is an active area of research, with recent efforts focused on developing eco-friendly metal-free direct formation of derivatives . The ecological impact of the methods and mechanistic aspects are also areas of focus .

properties

IUPAC Name

6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-6-2-3-8-10-7(9(12)13)5-11(8)4-6;/h5-6H,2-4H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKXGTJGUBOTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NC(=CN2C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

CAS RN

2060006-29-1
Record name 6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
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6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
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6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
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6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
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Reactant of Route 6
6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

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